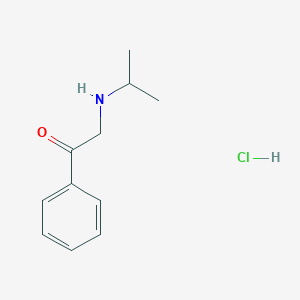

2-Isopropylamino-1-phenyl-ethanone hydrochloride

Description

BenchChem offers high-quality 2-Isopropylamino-1-phenyl-ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylamino-1-phenyl-ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |

InChI Key |

UACQJVIFLNJSRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=CC=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Executive Summary

As the landscape of synthetic chemistry and forensic analysis evolves, the precise characterization of beta-keto phenethylamine derivatives becomes paramount. 2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS 38506-97-7) is a critical synthetic intermediate and analytical reference standard. Structurally, it consists of an acetophenone core substituted at the alpha-carbon with an isopropylamine moiety.

This whitepaper provides an in-depth technical guide to its physicochemical properties, synthetic causality, and analytical workflows. By establishing self-validating protocols and grounding our methodologies in established chemical principles, this document serves as an authoritative resource for researchers, analytical chemists, and drug development professionals.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physicochemical properties of a molecule is the first step in designing robust analytical and synthetic workflows. The free base of 2-(isopropylamino)acetophenone is an oily liquid prone to oxidative degradation [1]. To ensure long-term stability, gravimetric accuracy, and analytical reproducibility, the compound is universally handled as a hydrochloride salt[2].

The quantitative data below outlines the expected spectroscopic and physical parameters used to validate the structural integrity of the synthesized or procured standard.

Table 1: Physicochemical and Spectroscopic Parameters

| Parameter | Value / Description | Analytical Causality & Logic |

| Chemical Formula | C₁₁H₁₆ClNO | Derived from the free base (C₁₁H₁₅NO) + HCl. |

| Molecular Weight | 213.71 g/mol | Confirms complete stoichiometric salt formation[2]. |

| Exact Mass[M+H]⁺ | 178.1226 m/z | Primary target for High-Resolution Mass Spectrometry (HRMS). |

| ¹H NMR (D₂O): -CH₃ | ~1.35 ppm (doublet, 6H) | Upfield shift typical of alkyl methyls on the isopropyl group. |

| ¹H NMR (D₂O): -CH₂- | ~4.60 ppm (singlet, 2H) | Highly deshielded by the adjacent carbonyl and protonated amine. |

| FTIR: C=O Stretch | ~1695 cm⁻¹ | Strong absorption characteristic of aryl ketones. |

| FTIR: N-H Stretch | 2700 - 2950 cm⁻¹ (broad) | Broadness confirms the presence of the amine hydrochloride salt network. |

Synthetic Pathways & Mechanistic Causality

The synthesis of 2-isopropylamino-1-phenyl-ethanone relies on a classic bimolecular nucleophilic substitution (Sₙ2). The protocol below does not merely list steps; it explains the thermodynamic and kinetic rationale behind each choice.

Workflow Rationale

The reaction utilizes a 1:2.5 molar ratio of 2-bromoacetophenone to isopropylamine [3]. The causality here is critical: the excess isopropylamine acts not only as the nucleophile but also as a sacrificial acid scavenger. As the Sₙ2 displacement proceeds, hydrobromic acid (HBr) is liberated. Without an excess of the amine base, HBr would protonate the remaining unreacted isopropylamine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

Following the formation of the free base, anhydrous hydrogen chloride (HCl) gas is introduced in a diethyl ether solvent system. The anhydrous environment is mandatory; the presence of water would lead to the competitive hydrolysis of the alpha-aminoketone or the formation of a hygroscopic hydrate, thereby compromising the purity of the final crystalline salt.

Caption: Synthetic pathway of 2-Isopropylamino-1-phenyl-ethanone HCl via SN2 substitution.

Self-Validating Analytical Protocols: LC-MS/MS

To ensure absolute trustworthiness in forensic or pharmacokinetic quantification, the analytical method must be a self-validating system. The following LC-MS/MS protocol incorporates internal quality control gates to automatically flag matrix effects or system instability.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve 1.0 mg of the hydrochloride salt in 10 mL of LC-MS grade Methanol:Water (50:50 v/v). Spike the solution with 10 ng/mL of a deuterated internal standard (IS), such as Acetophenone-d5.

-

Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the polar salt while maintaining compatibility with the initial mobile phase. The IS acts as a self-validating metric, correcting for ionization fluctuations and matrix-induced ion suppression.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 8 minutes.

-

Causality: SPP morphology restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. This yields ultra-sharp peaks. The 0.1% Formic acid serves a dual purpose: it masks residual surface silanols to prevent peak tailing of the basic secondary amine, and it provides an abundant proton source for ESI+ ionization.

Step 3: ESI+ Ionization and MS/MS Acquisition

-

Action: Operate in positive electrospray ionization (ESI+) mode. Isolate the precursor ion at m/z 178.1 and apply a collision energy (CE) of 20 eV.

-

Causality: The highly basic secondary amine readily accepts a proton to form the [M+H]⁺ ion. The 20 eV CE is thermodynamically optimized to cleave the alpha-carbon bond, yielding a characteristic acylium product ion (m/z 105.0) for definitive structural confirmation.

Step 4: Data Validation Gate

-

Action: Analyze a solvent blank preceding the sample. Ensure the IS peak area variance is <5% across the batch.

-

Causality: The blank confirms zero carryover. If the IS fluctuates >5%, the self-validating system automatically flags the run for spray instability, preventing the reporting of false quantitative data.

Caption: Self-validating LC-MS/MS analytical workflow for structural confirmation.

Pharmacological Context & Structural Logic

From a drug development perspective, 2-isopropylamino-1-phenyl-ethanone provides a fascinating case study in structure-activity relationships (SAR). It shares a core scaffold with both the cathinone class of stimulants (e.g., N-isopropylcathinone) [4] and phenylethanolamine adrenergic agents (like isoproterenol).

However, the specific structural modifications dictate its unique interaction profile:

-

Lack of Alpha-Methyl Group: Unlike true cathinones, it lacks the alpha-methyl group, classifying it strictly as a beta-keto phenethylamine. This reduces its steric shielding against monoamine oxidase (MAO) degradation.

-

N-Isopropyl Substitution: The bulky N-isopropyl group typically diminishes direct alpha-adrenergic agonism while enhancing beta-adrenergic affinity or acting as a steric block at monoamine transporters.

-

Beta-Ketone vs. Beta-Hydroxyl: The presence of the beta-ketone (instead of the beta-hydroxyl found in isoproterenol) significantly reduces direct receptor activation, shifting the molecule's profile from a direct agonist to a potential neuromodulator or synthetic precursor.

Caption: Structure-activity relationship (SAR) logic for the sympathomimetic scaffold.

References

-

Fisher Scientific. "2-(Isopropylamino)acetophenone hydrochloride". Available at: [Link]

-

PubChem, National Institutes of Health. "3,4-Methylenedioxy-N-isopropylcathinone | CID 85710942". Available at:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 3. 2-Bromo-1-phenylethanol | 199343-14-1 | Benchchem [benchchem.com]

- 4. 3,4-Methylenedioxy-N-isopropylcathinone | C13H17NO3 | CID 85710942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Isopropylamino-1-phenyl-ethanone Hydrochloride – Identification, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride is a pivotal synthetic intermediate in medicinal chemistry, primarily utilized in the development of phenylethanolamine-based active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive technical guide on its chemical identification, mechanistic utility, and validated synthetic protocols. Designed for researchers and drug development professionals, this document establishes a self-validating framework for the synthesis, isolation, and analytical verification of this critical synthon.

Chemical Identification & Structural Analytics

The precise identification of chemical intermediates is foundational to reproducible drug development. This compound is frequently encountered in both its free base and hydrochloride salt forms, which can lead to cataloging ambiguities in commercial databases.

-

IUPAC Name: 1-phenyl-2-[(propan-2-yl)amino]ethan-1-one hydrochloride[1]

-

CAS Registry Number: 38506-97-7[1]. Note: While this CAS number is formally assigned to the free base, major chemical suppliers universally apply it to the hydrochloride salt in commercial contexts to denote the stabilized product[1].

-

Molecular Formula: C₁₁H₁₅NO·HCl (or C₁₁H₁₆ClNO)

-

Molecular Weight: 213.71 g/mol (Salt) / 177.25 g/mol (Free Base)[2]

Table 1: Physico-Chemical Properties

| Property | Value | Analytical & Practical Significance |

| Physical State | Solid (Crystalline Powder) | Facilitates precise stoichiometric weighing and bulk handling. |

| Solubility | Soluble in H₂O, Methanol | Ideal for reverse-phase HPLC and physiological assays. |

| Stability | High (as HCl salt) | Prevents oxidative degradation common in free secondary amines. |

| Target Purity | ≥ 98% (HPLC) | Required threshold to prevent side reactions in downstream API synthesis[1]. |

Mechanistic Role in Drug Development

In the landscape of medicinal chemistry, α-amino ketones are highly valued as precursors to β-amino alcohols. 2-Isopropylamino-1-phenyl-ethanone hydrochloride serves as a direct precursor to N-isopropyl-phenylethanolamine derivatives.

Causality in Salt Selection: The free base of 2-isopropylamino-1-phenyl-ethanone is a secondary amine that is highly prone to atmospheric oxidation and often presents as a viscous, oily residue. By converting it to the hydrochloride salt, the amine lone pair is protonated, rendering it chemically inert to oxidation. This thermodynamic stabilization is critical for long-term storage and ensures high-fidelity reactivity during subsequent reduction steps.

Downstream Utility: The ketone moiety can be stereoselectively or non-stereoselectively reduced to yield phenylethanolamines. These structural motifs are the pharmacophoric core of many beta-adrenergic modulators (e.g., structural analogs to isoproterenol)[3][4]. The isopropyl group on the amine specifically enhances β-receptor affinity while conferring steric resistance to monoamine oxidase (MAO) degradation.

Synthetic Workflows & Experimental Protocols

The following protocol outlines a self-validating, high-yield synthesis of 2-isopropylamino-1-phenyl-ethanone hydrochloride starting from acetophenone.

Step 1: α-Bromination of Acetophenone

-

Procedure: Dissolve acetophenone (1.0 eq) in glacial acetic acid. Slowly add bromine (1.05 eq) dropwise at 0–5 °C. Stir until the red color dissipates, indicating complete electrophilic enol bromination.

-

Causality/Rationale: Acetic acid serves as both the solvent and an acid catalyst, promoting the enolization of acetophenone. This enolization is the rate-determining step for alpha-halogenation, ensuring the reaction proceeds smoothly without over-bromination.

Step 2: Nucleophilic Amination

-

Procedure: Dissolve the isolated 2-bromoacetophenone in anhydrous dichloromethane (DCM). Add isopropylamine (2.5 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

-

Causality/Rationale: A stoichiometric excess (2.5 eq) of isopropylamine is mandatory. One equivalent acts as the nucleophile in the SN2 displacement of the bromide, while the remaining 1.5 equivalents act as an acid scavenger to neutralize the generated hydrobromic acid (HBr)[3]. Failure to neutralize HBr results in the protonation of the nucleophile, prematurely halting the reaction.

Step 3: Salification and Isolation

-

Procedure: Wash the DCM layer with water to remove isopropylamine hydrobromide salts. Dry the organic layer over anhydrous Na₂SO₄. Bubble anhydrous HCl gas (or add ethereal HCl) into the solution until precipitation ceases. Filter the resulting crystalline solid and recrystallize from ethanol/diethyl ether.

-

Causality/Rationale: Anhydrous conditions during salification prevent the hydrolysis of the product. The precipitation drives the equilibrium forward, yielding the highly pure hydrochloride salt[4].

Step 4: Downstream Catalytic Hydrogenation (Reduction)

-

Procedure: Dissolve the synthesized HCl salt in methanol. Add 10% Pd/C catalyst (5% w/w). Subject the mixture to a hydrogen atmosphere (50 psi) in a Parr hydrogenator at room temperature until hydrogen uptake ceases[3][4].

-

Causality/Rationale: Catalytic hydrogenation is preferred over hydride reagents (like NaBH₄) for industrial scale-up due to its superior atom economy and the ease of product isolation (simple filtration of the catalyst)[4].

Data Visualization: Synthetic Pathway

Synthetic pathway from acetophenone to phenylethanolamine derivatives.

Analytical Validation (Self-Validating System)

To ensure trustworthiness and scientific integrity, every synthesized batch must undergo a self-validating analytical loop before release to downstream API manufacturing.

-

HPLC-UV (Purity): Run on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% TFA. The target peak must exhibit >98% Area Under Curve (AUC)[1].

-

¹H NMR (Structural Integrity): Conducted in D₂O or DMSO-d₆. Key diagnostic peaks include the isopropyl methyl doublet (~1.2 ppm), the isopropyl methine multiplet (~3.4 ppm), the alpha-methylene singlet (~4.5 ppm, shifted downfield due to the adjacent ketone and protonated amine), and the aromatic protons (7.4–8.0 ppm).

-

LC-MS (Mass Confirmation): Electrospray ionization (ESI+) should reveal a prominent [M+H]⁺ peak at m/z 178.1, corresponding to the protonated free base.

Self-validating analytical logic for batch release of the synthesized HCl salt.

References

-

Thermo Fisher Scientific. "Product Specification: 2-(isopropylamino)-1-phenylethanone." 1

-

ChemScene. "38506-97-7 | 2-(Isopropylamino)-1-phenylethan-1-one." 2

-

Alfa Aesar. "Product Specification: 2-(Isopropylamino)acetophenone hydrochloride, 98%."

-

Google Patents. "WO2018127806A1 - Process for preparation of isoproterenol hydrochloride."3

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

- 4. WO2018127806A1 - Process for preparation of isoproterenol hydrochloride - Google Patents [patents.google.com]

Comprehensive Solubility Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride in Organic Solvents: A Preformulation Guide

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (commonly known as N-isopropylcathinone hydrochloride, CAS 38506-97-7) is a synthetic cathinone derivative utilized extensively as an analytical reference standard and a precursor in medicinal chemistry[1][2]. In preformulation and analytical method development, understanding the precise solubility profile of this compound in various organic solvents is critical. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, quantitative solubility data, and a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Properties & Mechanistic Grounding

The solubility of a compound is dictated by the thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent.

Structural Analysis:

-

Molecular Formula: C₁₁H₁₅NO·HCl

-

Molecular Weight: 213.71 g/mol [3]

-

Functional Groups: Phenyl ring, ketone moiety, secondary amine (isopropyl-substituted), and a hydrochloride salt bridge.

Causality of Solubility: The hydrochloride salt form fundamentally alters the physicochemical landscape of the molecule compared to its free base counterpart. The ionic nature of the salt significantly increases the crystal lattice energy. Consequently, overcoming this lattice energy requires solvents with high dielectric constants (ε) and strong hydrogen-bonding capabilities (e.g., methanol, water)[2][4].

However, the presence of the bulky, non-polar isopropyl group introduces a degree of lipophilicity to the molecule. This structural feature allows the compound to exhibit moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where strong dipole-dipole interactions can stabilize the cation without requiring hydrogen bond donation[5]. Conversely, in non-polar solvents (e.g., dichloromethane, hexane), the weak dispersion forces are insufficient to disrupt the strong ionic bonds of the crystal lattice, resulting in negligible solubility.

Quantitative Solubility Profile in Organic Solvents

Based on structural analogs and established solubility parameters for cathinone hydrochlorides, the equilibrium solubility profile in standard organic solvents at 25°C is summarized in the table below[2][5].

| Solvent | Polarity Index | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Methanol | 5.1 | 33.0 | > 25.0 | Strong hydrogen bonding; high dielectric constant disrupts ionic lattice. |

| Ethanol | 5.2 | 24.3 | ~ 10.0 - 15.0 | Moderate hydrogen bonding; lower dielectric constant than methanol limits capacity. |

| DMSO | 7.2 | 46.7 | ~ 10.0 - 20.0 | Strong dipole-dipole interactions; excellent solvation of the organic cation. |

| DMF | 6.4 | 36.7 | ~ 5.0 - 10.0 | Dipole-dipole interactions; moderate hydrogen bond acceptor. |

| Acetonitrile | 5.8 | 37.5 | < 5.0 | Weak dipole interactions; poor solvation of the chloride anion. |

| Dichloromethane | 3.1 | 9.1 | < 1.0 | Low polarity; insufficient to overcome the high lattice energy of the salt. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate highly accurate, reproducible solubility data, the isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the industry "gold standard"[6]. This protocol is designed as a self-validating system to ensure true thermodynamic equilibrium is achieved, preventing the false highs associated with kinetic solubility.

Step-by-Step Methodology

-

Preparation of Excess Solute: Dispense an excess amount (e.g., 50 mg) of 2-Isopropylamino-1-phenyl-ethanone hydrochloride into a 5 mL glass vial. The visible presence of excess solid throughout the experiment guarantees that the solution is fully saturated[7].

-

Solvent Addition: Add 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially concentrate the sample.

-

Isothermal Equilibration: Place the vials in an orbital shaker incubator set strictly to 25.0 ± 0.1 °C. Agitate at 100 rpm for 48 hours. Causality: The 48-hour duration ensures that the dissolution process transitions from kinetic dissolution to thermodynamic equilibrium[7][8].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Causality: Centrifugation acts as a physical validation step to pellet undissolved micro-particulates that could bypass standard filtration and artificially inflate the UV absorbance reading[6].

-

Dilution: Carefully extract an aliquot of the clear supernatant. Dilute it with the HPLC mobile phase (e.g., Water/Acetonitrile 50:50 v/v with 0.1% Formic Acid) to fall within the linear dynamic range of the calibration curve.

-

HPLC-UV Quantification: Analyze the diluted sample using an HPLC system equipped with a C18 column and a UV detector set to the λmax of the compound (typically ~250-260 nm)[4][5]. Calculate the exact concentration using a pre-established, multi-point calibration curve.

Figure 1: Workflow for the Isothermal Shake-Flask Method coupled with HPLC-UV.

Thermodynamic Modeling of Solvation

Understanding the temperature dependence of solubility is vital for robust formulation. The dissolution of a crystalline salt involves two primary thermodynamic steps: the endothermic disruption of the crystal lattice (

By conducting the shake-flask method at multiple temperatures (e.g., 15°C, 25°C, 35°C), the apparent enthalpy of solution (

Where

Figure 2: Thermodynamic cycle of the solvation process for crystalline salts.

References

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: Pharmaceutical Sciences. URL:[Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Source: Brazilian Journal of Pharmaceutical Sciences (SciELO). URL:[Link]

Sources

- 1. 2-Isopropylamino-1-phenyl-ethanone hydrochloride-38506-97-7 - Thoreauchem [thoreauchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. scielo.br [scielo.br]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive examination of the pKa and ionization behavior of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. We will delve into the theoretical underpinnings of ionization, explore robust experimental methodologies for pKa determination, and discuss the critical implications of these values in the context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical molecular characteristic.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal determinant of its behavior within biological systems.[2][3] It governs a multitude of critical properties including solubility, permeability across biological membranes, protein binding, and interaction with its therapeutic target.[1][4] The Henderson-Hasselbalch equation provides the theoretical foundation for understanding the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a molecule.[3][5][6] For a weakly basic drug like 2-Isopropylamino-1-phenyl-ethanone, the secondary amine is the primary ionizable group. The hydrochloride salt form is frequently employed to enhance the aqueous solubility and stability of such basic APIs.[7][8][9]

A thorough understanding of the pKa value is therefore not merely an academic exercise but a cornerstone of rational drug design and formulation development.[10] It allows for the prediction of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and informs decisions on formulation strategies to optimize bioavailability and therapeutic efficacy.[1][3]

Molecular Structure and Ionization Equilibrium

2-Isopropylamino-1-phenyl-ethanone possesses a secondary amine functional group, which is basic and readily accepts a proton. In its hydrochloride salt form, this amine is protonated.

The ionization equilibrium in an aqueous solution can be represented as follows:

The pKa value corresponds to the pH at which the concentrations of the protonated (ionized) and unprotonated (unionized) forms are equal.[11][12]

The Role of the Hydrochloride Counter-ion

The hydrochloride salt is formed by reacting the basic amine with hydrochloric acid. This strategy is often employed for basic drugs to improve their solubility and dissolution rate.[7][13] However, it's important to consider the potential for the "common-ion effect" in acidic environments like the stomach, where a high concentration of chloride ions could potentially suppress the dissolution of the hydrochloride salt.[7][9][13]

Experimental Determination of pKa

Several robust analytical techniques are available for the precise determination of pKa values.[2][14] The choice of method often depends on the compound's properties, such as its solubility and the presence of a chromophore.[14][15]

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for pKa determination.[10][15][16][17] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[15][17]

-

Preparation of Solutions:

-

Prepare a standard solution of 2-Isopropylamino-1-phenyl-ethanone hydrochloride (e.g., 1 mM) in purified water.[10][16]

-

Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][16]

-

Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]

-

-

Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[16]

-

Titration Procedure:

-

Place a known volume of the analyte solution into a temperature-controlled vessel.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[10][15][16]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

| Titration Point | Volume of NaOH (mL) | Measured pH |

| 1 | 0.00 | 4.50 |

| 2 | 0.50 | 5.25 |

| 3 | 1.00 | 6.00 |

| 4 (Half-Equivalence) | 2.50 | 9.20 (pKa) |

| 5 (Equivalence) | 5.00 | 11.50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[1][14][18]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).[18]

-

Preparation of Sample Solutions: Prepare a stock solution of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. Add a small, constant aliquot of the stock solution to each buffer solution to create a series of solutions with the same total drug concentration but varying pH.[18]

-

Spectral Acquisition:

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH.

-

The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[17]

-

Alternatively, the pKa can be calculated using the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation:[18] pKa = pH + log[(A - AI) / (AU - A)] Where A is the absorbance at a given pH, AI is the absorbance of the fully ionized species, and AU is the absorbance of the fully unionized species.

-

| pH | Absorbance at λmax (e.g., 245 nm) |

| 2.0 | 0.850 |

| 7.0 | 0.750 |

| 9.2 | 0.525 (Inflection Point) |

| 12.0 | 0.200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can also be employed for pKa determination.[19][20] The electrophoretic mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the background electrolyte.

-

Preparation of Background Electrolytes (BGEs): Prepare a series of BGEs with varying pH values.

-

Sample Injection and Separation:

-

Inject a small plug of the sample solution into the capillary filled with a specific BGE.

-

Apply a high voltage across the capillary to induce electrophoretic migration.

-

Detect the analyte as it passes a detector.

-

-

Data Analysis:

-

Measure the effective mobility of the analyte at each pH.

-

Plot the effective mobility versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[19]

-

CE is particularly advantageous for its low sample consumption and ability to analyze impure samples.[19]

Visualization of Key Concepts

Ionization Equilibrium Diagram

Caption: Ionization equilibrium of 2-Isopropylamino-1-phenyl-ethanone.

Experimental Workflow for pKa Determination

Caption: General workflow for experimental pKa determination.

Impact of Ionization on Physicochemical and Biological Properties

The extent of ionization, dictated by the pKa and the surrounding pH, has profound consequences for the drug's behavior.

Solubility

The ionized form of a drug is generally more water-soluble than the unionized form.[11] Therefore, for a basic drug like 2-Isopropylamino-1-phenyl-ethanone, solubility will be higher at pH values below its pKa.

Permeability and Absorption

Passive diffusion across lipid membranes, a primary mechanism for drug absorption, is favored by the un-ionized, more lipophilic form of the drug.[5] Consequently, for a basic drug, absorption is generally favored in more neutral to alkaline environments, such as the small intestine, where a larger fraction of the drug is in its un-ionized form.

Relationship between pH, pKa, and Percent Ionization

The Henderson-Hasselbalch equation can be used to calculate the percentage of a drug that is ionized at a given pH:[6]

For a weak base: % Ionized = 100 / (1 + 10^(pH - pKa))

Caption: Relationship between pH, pKa, and ionization state for a weak base.

Conclusion

The determination of the pKa of 2-Isopropylamino-1-phenyl-ethanone hydrochloride is a critical step in its characterization as a potential therapeutic agent. This guide has outlined the theoretical basis of its ionization behavior and provided detailed protocols for its experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. A comprehensive understanding of the pKa and how it influences the ionization state at different physiological pH values is indispensable for predicting and optimizing the drug's solubility, absorption, and overall clinical performance. The insights gained from these studies are fundamental to guiding formulation development and ensuring the successful progression of this compound through the drug development pipeline.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Retrieved from [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC. (2012). Analytical Chemistry Insights, 7, 55–70. Retrieved from [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). Retrieved from [Link]

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - Taylor & Francis. (2021). Expert Opinion on Drug Metabolism & Toxicology, 17(8), 929-943. Retrieved from [Link]

-

pKa Values of Active Pharmaceutical Ingredients | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

-

Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion - PubMed. (2005). Journal of Chromatography A, 1068(1), 99-105. Retrieved from [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (2012). ACS Medicinal Chemistry Letters, 3(10), 849–853. Retrieved from [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (2018). American Journal of Analytical Chemistry, 9(5), 239-253. Retrieved from [Link]

-

What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? - Dr.Oracle. (2025). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Journal of Research in Pharmacy, 28(2), 999-1005. Retrieved from [Link]

-

pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. (2021, February 26). [Video]. YouTube. Retrieved from [Link]

-

Ionisation Constants | Basicmedical Key. (2016). Retrieved from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025). Retrieved from [Link]

-

Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. (2022). Journal of Chromatography A, 1665, 462828. Retrieved from [Link]

-

Using Capillary Electrophoresis to Measure pKa | Analiza. (2022). Retrieved from [Link]

-

Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure | Request PDF - ResearchGate. (2025). Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Molecules, 26(2), 344. Retrieved from [Link]

-

Salt formation to improve drug solubility - Ovid. (2007). Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

-

Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-91. Retrieved from [Link]

-

A fast method for pKa determination by capillary electrophoresis - PubMed. (2009). Chembiochem, 10(16), 2635-2639. Retrieved from [Link]

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK, 5(4), 254-264. Retrieved from [Link]

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijirss.com [ijirss.com]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. Ionisation Constants | Basicmedical Key [basicmedicalkey.com]

- 7. benchchem.com [benchchem.com]

- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpdft.com [rjpdft.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. droracle.ai [droracle.ai]

- 12. m.youtube.com [m.youtube.com]

- 13. ovid.com [ovid.com]

- 14. scribd.com [scribd.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. analiza.com [analiza.com]

- 20. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive NMR Spectral Analysis of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Executive Summary & Structural Context

The compound 2-isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropylphenacylamine hydrochloride) is a critical intermediate in pharmaceutical synthesis and a structural analog of emerging synthetic cathinones. Unlike typical cathinones (e.g., N-isopropylcathinone), which possess an

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for distinguishing it from its regulated structural isomers[2]. This whitepaper provides an authoritative, E-E-A-T compliant guide to the

Self-Validating NMR Acquisition Protocol

To ensure high-fidelity spectral data, the following step-by-step methodology must be employed. Following established protocols for the characterization of phenethylamines and synthetic cathinone hydrochloride salts, the solvent of choice is deuterated dimethyl sulfoxide (DMSO-

Causality of Solvent Choice: Utilizing DMSO-

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 15–20 mg of highly pure 2-isopropylamino-1-phenyl-ethanone hydrochloride.

-

Dissolve completely in 0.6 mL of DMSO-

(containing 0.03% v/v TMS as an internal standard) inside a standard 5 mm NMR tube.

-

-

Instrument Tuning & Matching (Self-Validation Step 1):

-

Insert the sample into a 400 MHz NMR spectrometer (e.g., Bruker Avance) at 298 K.

-

Tune and match the probe specifically to the

H (400.13 MHz) and

-

-

Locking and Shimming (Self-Validation Step 2):

-

Lock the magnetic field to the deuterium frequency of DMSO-

. -

Perform gradient shimming (TopShim) to ensure a highly homogeneous magnetic field, validated by achieving a full-width at half-maximum (FWHM) of <1.0 Hz for the residual solvent peak.

-

-

Acquisition Parameters:

- H NMR: Acquire 16 scans with 64k data points. Use a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation between pulses.

-

C NMR: Acquire 1024 scans using power-gated decoupling (e.g., WALTZ-16) to remove

-

Data Processing:

-

Apply a Fourier transform, followed by manual phase and baseline correction.

-

Reference the chemical shifts (

) to the residual DMSO-

-

Quantitative Spectral Data & Causality Analysis

The tables below summarize the expected chemical shifts, multiplicities, and the mechanistic causality behind each signal's position.

Table 1: H NMR Spectral Data (400 MHz, DMSO- )

| Position | Multiplicity | Integration | Causality / Assignment Logic | ||

| Isopropyl CH | 1.30 | Doublet (d) | 6H | 6.5 | Two equivalent methyl groups split by the adjacent methine proton ( |

| Isopropyl CH | 3.40 | Septet (m) | 1H | 6.5 | Deshielded by the adjacent electronegative nitrogen; split by 6 methyl protons. |

| 4.65 | Singlet (s) | 2H | - | Highly deshielded by the combined inductive withdrawal of the adjacent carbonyl group and the protonated amine. | |

| meta-ArH | 7.58 | Triplet (t) | 2H | 7.8 | Aromatic protons meta to the carbonyl; standard phenyl ring splitting. |

| para-ArH | 7.72 | Triplet (t) | 1H | 7.4 | Aromatic proton para to the carbonyl; slightly more deshielded than meta. |

| ortho-ArH | 8.02 | Doublet (d) | 2H | 7.8 | Strongly deshielded by the anisotropic magnetic field of the adjacent C=O group. |

| NH | 9.30 | Broad Singlet | 2H | - | Exchangeable protons of the hydrochloride salt. Broadened by the quadrupolar relaxation of the |

Table 2: C NMR Spectral Data (100 MHz, DMSO- )

| Position | Carbon Type | Causality / Assignment Logic | |

| Isopropyl CH | 18.5 | CH | Shielded aliphatic methyl carbons. |

| 50.2 | CH | Methylene carbon, heavily deshielded by both the carbonyl and the ammonium group. | |

| Isopropyl CH | 50.8 | CH | Aliphatic methine, deshielded by the adjacent nitrogen atom. |

| ortho-ArC | 128.5 | CH | Aromatic carbons ortho to the carbonyl. |

| meta-ArC | 129.0 | CH | Aromatic carbons meta to the carbonyl. |

| ipso-ArC | 134.0 | C | Quaternary aromatic carbon directly attached to the electron-withdrawing carbonyl. |

| para-ArC | 134.5 | CH | Aromatic carbon para to the carbonyl. |

| Carbonyl (C=O) | 192.5 | C | Highly deshielded ketone carbonyl carbon due to strong oxygen electronegativity. |

Spin-System Visualization

The following diagram maps the logical relationships between the structural components of 2-isopropylamino-1-phenyl-ethanone, illustrating how inductive and anisotropic forces dictate the observed NMR chemical shifts.

Spin-system coupling network and inductive deshielding in 2-isopropylamino-1-phenyl-ethanone.

References

- Lopes, R. P., Ferro, R. A., Milhazes, M., Figueira, M., Caldeira, M. J., Antunes, A. M. M., & Gaspar, H. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14.

- MDPI. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact.

Sources

Spectrophotometric Profiling of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride: UV-Vis Absorption Maxima and Analytical Methodologies

Introduction & Structural Photophysics

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropylphenacylamine hydrochloride or 2-(Isopropylamino)acetophenone hydrochloride, CAS: 38506-97-7) is an

To develop robust quantitative assays for this compound, scientists must understand its spectrophotometric properties. The UV-Vis absorption profile of 2-isopropylamino-1-phenyl-ethanone is fundamentally governed by the acetophenone chromophore —a phenyl ring conjugated directly with a carbonyl group[2].

While the

Electronic Transitions

The molecule exhibits three primary electronic transitions:

-

E-Band (Allowed

): Occurring in the deep UV region (~205 nm), this transition is associated with the aromatic ring's internal excitation. -

K-Band (Conjugated

): The primary analytical absorption band, typically observed around 242–246 nm . This intense transition is highly sensitive to the coplanarity of the carbonyl group with the phenyl ring. -

R-Band (Forbidden

): A weaker absorption band occurring around 315–320 nm , resulting from the excitation of non-bonding electrons on the carbonyl oxygen.

Quantitative Data Summary

Solvent selection plays a critical role in UV-Vis analysis due to solvatochromic effects. Protic solvents (like water or methanol) stabilize the non-bonding electrons of the carbonyl oxygen via hydrogen bonding, lowering the energy of the

The table below summarizes the expected absorption maxima (

| Transition Type | Orbital Excitation | Approx. | Approx. | Estimated Molar Absorptivity ( |

| E-Band | 205 nm | 208 nm | > 10,000 | |

| K-Band | 242 nm | 245 nm | ~ 12,000 | |

| R-Band | 315 nm | 320 nm | < 100 |

Experimental Protocol: Self-Validating UV-Vis Quantification

To ensure analytical trustworthiness and reproducibility, the following methodology incorporates self-validating system checks to prevent degradation-induced artifacts.

Step 1: Preparation of Diluent and Blank

-

Action: Prepare 0.1 M HCl as the primary diluent.

-

Causality: The hydrochloride salt is highly soluble in aqueous media. Using 0.1 M HCl ensures the secondary amine remains fully protonated (

). If analyzed in basic conditions, the free base can undergo intermolecular dimerization (forming pyrazine derivatives), which drastically alters the absorbance profile and ruins quantitation.

Step 2: Stock Solution Formulation

-

Action: Accurately weigh 10.0 mg of 2-isopropylamino-1-phenyl-ethanone HCl and dissolve it in 100 mL of 0.1 M HCl to yield a 100

stock solution. -

Causality: Gravimetric precision is critical. Sonication for 5 minutes ensures complete dissolution without inducing the thermal degradation that can occur with extended heating of

-aminoketones.

Step 3: Calibration Curve Generation

-

Action: Dilute the stock to create a 5-point calibration curve (e.g., 2, 4, 6, 8, 10

). -

Causality: Establishing Beer-Lambert linearity (

) validates the dynamic range of the detector and confirms the absence of concentration-dependent aggregation or precipitation.

Step 4: Spectrophotometric Scanning

-

Action: Scan the solutions from 200 nm to 400 nm using a quartz cuvette (1 cm path length), blanked against the 0.1 M HCl diluent.

-

Causality: Quartz is completely transparent in the deep UV region, unlike glass or standard plastics. Scanning the full spectrum rather than measuring a single wavelength ensures that the

has not shifted due to matrix effects, ensuring the structural integrity of the analyte is maintained.

Analytical Workflow Visualization

UV-Vis analytical workflow and electronic transition pathways for N-isopropylphenacylamine HCl.

References

-

Fisher Scientific. "Clorhidrato de 2-(Isopropilamino)acetofenona, 98 %". Thermo Fisher Scientific. Available at: [Link][1]

-

NIST Chemistry WebBook, SRD 69. "Acetophenone, 4'-amino-". National Institute of Standards and Technology. Available at:[Link][2]

-

PubChem Compound Summary for CID 11952. "Phenacylamine". National Center for Biotechnology Information. Available at:[Link][3]

Sources

Methodological & Application

GC-MS analysis parameters for 2-Isopropylamino-1-phenyl-ethanone hydrochloride

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated methodology for the analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride, a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cathinones represent a significant challenge in forensic and clinical toxicology due to their structural diversity and the continuous emergence of new analogs.[1][2] This document provides an in-depth protocol for researchers, scientists, and drug development professionals, covering sample preparation, optimized GC-MS parameters, and data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation. This protocol is designed to be a self-validating system for the accurate identification and potential quantification of the target analyte.

Introduction to 2-Isopropylamino-1-phenyl-ethanone

2-Isopropylamino-1-phenyl-ethanone, also known as 2-(Isopropylamino)acetophenone, is a synthetic cathinone, a class of psychoactive substances structurally related to the naturally occurring cathinone found in the Khat plant. These compounds are often encountered in forensic casework and pose analytical challenges due to the existence of numerous structural isomers and their potential for thermal degradation in the GC inlet.[1][3][4][5] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique in forensic science, offering excellent chromatographic separation and definitive mass spectral identification.[6][7] This application note provides a validated workflow for the reliable analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride.

Physicochemical Properties

A thorough understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | 2-(Isopropylamino)-1-phenylethan-1-one | ChemScene[8] |

| Synonyms | 2-(Isopropylamino)Acetophenone | ChemScene[8] |

| Molecular Formula | C₁₁H₁₅NO | ChemScene[8] |

| Molecular Weight | 177.24 g/mol | ChemScene[8] |

| CAS Number | 38506-97-7 | ChemScene[8] |

| Structure | ||

| SMILES: CC(C)NCC(=O)C1=CC=CC=C1 | ChemScene[8] |

Principle of the GC-MS Method

The analytical approach leverages the separation power of gas chromatography with the specificity of mass spectrometry. The sample, after appropriate preparation, is injected into the heated GC inlet, where it is vaporized. The volatile analytes are then carried by an inert gas (helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities. As each compound elutes from the column, it enters the mass spectrometer's ion source.

In the ion source, electron ionization (EI) at 70 eV bombards the molecules, causing them to fragment in a reproducible manner. These charged fragments are then separated by the mass analyzer (quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "chemical fingerprint," allowing for unambiguous identification by comparison to reference spectra or through structural elucidation. For synthetic cathinones, key fragmentation pathways, such as α-cleavage of the amine and benzoyl moieties, produce characteristic iminium and benzoyl cations that are crucial for structural confirmation.[6]

Detailed Experimental Protocol

Materials and Reagents

-

Analyte Standard: 2-Isopropylamino-1-phenyl-ethanone hydrochloride (≥98% purity)

-

Solvents: HPLC-grade or GC-grade Methanol, Ethyl Acetate (EtOAc)

-

Reagents for Extraction (for biological matrices):

-

Derivatizing Agent (Optional):

-

Gases: Helium (99.999% purity or higher)

-

Consumables:

-

2 mL GC vials with screw caps and septa

-

Microsyringes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Instrumentation

A standard Gas Chromatograph coupled to a Mass Selective Detector is required. The following specifications are recommended:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Autosampler: G4513A (or equivalent)

-

GC Column: HP-5MS (or equivalent cross-linked 5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7][11]

Standard and Sample Preparation

Protocol 1: Standard Preparation (for seized materials/powders)

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Isopropylamino-1-phenyl-ethanone hydrochloride standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the working standard with methanol.

-

Analysis: Transfer 1 mL of each standard into a GC vial for analysis.

Protocol 2: Sample Preparation (from biological matrices, e.g., urine/plasma)

Causality: Biological matrices contain numerous interferences. An extraction step is mandatory to isolate the analyte and improve sensitivity. A liquid-liquid extraction (LLE) is described here. Solid-phase extraction (SPE) is also a viable alternative.[7]

-

Sample Aliquoting: To a centrifuge tube, add 1 mL of the biological sample (e.g., urine).

-

pH Adjustment: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) or adjust the pH to ~10 with NaOH solution.[7][10] This converts the hydrochloride salt to its free base, which is more soluble in organic solvents.

-

Extraction: Add 4 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

-

Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol or ethyl acetate.

-

Analysis: Transfer the reconstituted sample to a GC vial for injection.

Protocol 3: Derivatization (Optional)

Causality: Derivatization can improve the thermal stability and chromatographic peak shape of amine-containing compounds. Acylation with agents like PFPA is common for cathinones.[9][10]

-

Follow steps 1-5 of Protocol 2.

-

To the dried extract, add 50 µL of PFPA and 50 µL of ethyl acetate.

-

Evaporate the solution to dryness under a nitrogen stream.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Operating Parameters

The following parameters have been optimized for the analysis of synthetic cathinones and serve as a robust starting point.

| Parameter | Recommended Setting | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless or Split (e.g., 50:1) | Splitless for trace analysis; Split for higher concentrations to avoid column overload.[11] |

| Inlet Temperature | 260°C | Balances efficient vaporization with minimizing thermal degradation of the analyte.[7][11] |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures optimal separation and peak shape.[10] |

| Oven Program | ||

| Initial Temperature | 80 - 140°C, hold for 2 min | Allows for solvent focusing and separation of early eluting compounds.[7][10] |

| Ramp 1 | 25°C/min to 170°C | Rapidly moves through the initial temperature range.[10] |

| Ramp 2 | 5°C/min to 200°C | Slower ramp for better separation of target analytes.[10] |

| Ramp 3 | 15-50°C/min to 290 - 320°C | Cleans the column of late-eluting compounds.[7][11] |

| Final Hold | 2 - 3 min | Ensures all compounds have eluted. |

| Total Run Time | ~18 min | A reasonable runtime for screening and quantification.[7] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation. |

| Ionization Energy | 70 eV | Universal standard for EI, allowing for library matching. |

| MS Source Temp. | 230°C | Standard temperature to maintain ion source cleanliness and performance.[7][11] |

| MS Quad Temp. | 150°C | Standard temperature for stable quadrupole performance.[7][11] |

| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS.[7] |

| Scan Mode | Full Scan (m/z 40-550 amu) | For qualitative analysis and identification of unknown compounds.[11] |

| SIM (Selected Ion Monitoring) | For quantitative analysis, targeting specific fragment ions to increase sensitivity.[7] |

Data Analysis and Visualization

Analytical Workflow

The entire process, from sample receipt to final report, can be visualized as a streamlined workflow.

Caption: GC-MS analytical workflow for 2-Isopropylamino-1-phenyl-ethanone.

Mass Fragmentation Pathway

The primary fragmentation mechanism for synthetic cathinones under EI conditions is α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This results in two key diagnostic fragments.

-

Benzoyl Cation (m/z 105): Formed by the cleavage of the bond between the carbonyl carbon and the adjacent CH₂ group. This ion is characteristic of compounds containing a benzoyl moiety.

-

Iminium Cation (m/z 72): Formed by the cleavage that retains the nitrogen and its substituents. For 2-Isopropylamino-1-phenyl-ethanone, this corresponds to [CH₂=N⁺H-CH(CH₃)₂]. This fragment is highly indicative of the specific N-alkyl substituent.

Caption: Expected EI fragmentation of 2-Isopropylamino-1-phenyl-ethanone.

Expected Results and Discussion

Upon analysis, a sharp, symmetrical peak should be observed in the total ion chromatogram (TIC) at a specific retention time. The mass spectrum of this peak should exhibit a molecular ion peak (M⁺˙) at m/z 177. The most prominent peaks in the spectrum will be the diagnostic fragment ions: the benzoyl cation at m/z 105 and the isopropylamino iminium cation at m/z 72. The presence and relative abundance of these ions provide a high degree of confidence in the identification of 2-Isopropylamino-1-phenyl-ethanone.

Challenges and Considerations:

-

Isomer Differentiation: GC-MS can distinguish between many, but not all, structural isomers based on retention time differences.[1] Co-elution is possible, and in such cases, analysis of fragmentation patterns becomes critical. For positional isomers on the phenyl ring, fragmentation may be very similar, requiring chromatographic separation for definitive identification.[6]

-

Thermal Degradation: Cathinones can be thermally labile.[3] If peak tailing or low abundance of the molecular ion is observed, consider lowering the injection port temperature or using a derivatization procedure to enhance stability.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride. The detailed steps for sample preparation, optimized instrument parameters, and data interpretation create a robust framework for forensic, clinical, and research laboratories. By understanding the rationale behind the methodological choices, scientists can confidently apply and adapt this protocol for the reliable identification of this synthetic cathinone and related compounds.

References

- A validated gas chromatography mass spectrometry method for simultaneous determination of cathinone related drug enantiomers in urine and plasma. RSC Publishing.

- C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu.

- Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. National Institute of Standards and Technology.

- GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. PMC. Published May 27, 2023.

- Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology. Ovid.

- Forensic Chemical Analysis of Synthetic Cathinones Using Portable Mass Spectrometric Instrumentation. VCU Scholars Compass.

- Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate.

- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Published August 30, 2024.

- 2-(Isopropylamino)-1-phenylethan-1-one. ChemScene.

- Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. ScienceDirect. Published July 19, 2022.

- Technical note: N-Isopropylbutylone unveiled - Differentiating the new synthetic cathinone in ecstasy from its close analogues with GC-MS and NMR spectroscopy. PubMed. Published March 16, 2025.

- The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University.

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. Technical note: N-Isopropylbutylone unveiled - Differentiating the new synthetic cathinone in ecstasy from its close analogues with GC-MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. marshall.edu [marshall.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. ovid.com [ovid.com]

- 8. chemscene.com [chemscene.com]

- 9. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Application Note: Advanced Recrystallization Protocols for the Purification of 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (CAS 38506-97-7)—also known as 2-(isopropylamino)acetophenone hydrochloride—is a critical secondary amine intermediate utilized in the synthesis of substituted phenylethanolamines and related pharmaceutical derivatives . Because its synthesis typically involves the amination of 2-bromoacetophenone with isopropylamine, crude reaction mixtures are frequently contaminated with unreacted starting materials, dialkylated byproducts, and pyrazine degradation products formed via the auto-oxidation and dimerization of the free base.

This application note provides researchers and drug development professionals with field-proven, thermodynamically controlled recrystallization techniques to isolate the pure hydrochloride salt. The protocols emphasize solvent/anti-solvent pairing and the suppression of free-base equilibrium to ensure maximum yield and analytical-grade purity.

Physicochemical Rationale & Solvent Selection

The purification of amine hydrochlorides relies on exploiting the vast dielectric differences between the highly polar ionic salt and the lipophilic organic impurities .

-

The Protic Solvent (Dissolution): Short-chain alcohols (e.g., ethanol, isopropanol) possess sufficiently high dielectric constants to solvate the amine hydrochloride at elevated temperatures. Isopropanol (IPA) is generally preferred over methanol, as its lower polarity provides a steeper solubility curve (high solubility hot, low solubility cold), maximizing recovery yield.

-

The Anti-Solvent (Nucleation): Non-polar or weakly polar aprotic solvents (e.g., diethyl ether, ethyl acetate) are introduced to abruptly lower the dielectric constant of the medium. This forces the supersaturation of the ionic salt while retaining lipophilic impurities (like unreacted 2-bromoacetophenone) in the mother liquor.

-

Acidic Stabilization: Alpha-amino ketones are highly prone to auto-condensation (dimerization to dihydropyrazines) if transiently exposed to free-base conditions during heating. The addition of trace concentrated hydrochloric acid (HCl) to the crystallization solvent suppresses the dissociation equilibrium (

), ensuring the structural integrity of the ketone moiety .

Quantitative Comparison of Solvent Systems

| Solvent System | Ratio (v/v) | Expected Yield | Purity Profile | Mechanistic Notes |

| Ethanol / Diethyl Ether | 1:1.5 | 85 - 90% | >99% | High dielectric contrast. Rapid nucleation; requires dropwise ether addition to prevent oiling out. |

| Isopropanol (IPA) | Single | 75 - 80% | >98% | Thermal gradient relies on steep solubility curve. Slower crystallization yields larger, highly pure needles. |

| Methanol / Ethyl Acetate | 1:2 | 80 - 85% | >95% | Methanol's high solubilizing power can reduce yield. Ethyl acetate is a safer anti-solvent alternative to ether. |

Experimental Protocols

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

This protocol is the gold standard for heavily contaminated crude salts, leveraging the extreme polarity difference between the solvent and anti-solvent to force rapid purification.

-

Dissolution: Weigh 10.0 g of crude 2-isopropylamino-1-phenyl-ethanone hydrochloride into a 250 mL Erlenmeyer flask. Add 50 mL of absolute ethanol.

-

Stabilization: Add 2-3 drops of 37% aqueous HCl to the suspension.

-

Heating: Heat the mixture gently on a stirring hotplate (approx. 65°C) until complete dissolution is achieved.

-

Causality: Overheating beyond 70°C in alcohols can promote transketalization or thermal degradation of the ketone.

-

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble polymeric debris.

-

Anti-Solvent Addition: Transfer the filtrate to a clean flask. While maintaining gentle stirring, add 75 mL of anhydrous diethyl ether dropwise.

-

Causality: Dropwise addition prevents "oiling out" (liquid-liquid phase separation). Slow addition forces the system to form a highly ordered crystalline solid lattice instead of an amorphous gum.

-

-

Cooling & Maturation: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a refrigerator (4°C) for 12 hours to maximize lattice maturation.

-

Isolation: Collect the white crystalline needles via vacuum filtration. Wash the filter cake with 20 mL of cold 1:2 ethanol/ether. Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Protocol B: Single-Solvent Thermal Gradient Crystallization

Ideal for pre-purified or slightly impure batches where ether handling is undesirable due to flammability or peroxide risks.

-

Suspension: Suspend 10.0 g of the crude salt in 80 mL of Isopropanol (IPA) containing 1 drop of 37% HCl.

-

Heating: Heat to reflux (82°C) with continuous stirring until the solid dissolves. If undissolved salt remains, add IPA in 5 mL increments (up to 100 mL total).

-

Cooling Gradient: Remove from heat and cool at a controlled rate of ~1°C/min.

-

Causality: Slow cooling minimizes solvent inclusion within the crystal lattice, yielding higher purity macroscopic crystals and preventing the entrapment of mother liquor.

-

-

Isolation: Once at room temperature, chill in an ice bath (0°C) for 1 hour. Filter, wash with 15 mL of ice-cold IPA, and vacuum dry.

Mechanistic Workflow

Workflow for the recrystallization of 2-isopropylamino-1-phenyl-ethanone hydrochloride.

Analytical Validation

To ensure the recrystallization acts as a self-validating system, the following analytical checks must be performed post-drying:

-

Visual Inspection: The transition from a yellow/brown crude powder to stark white, translucent needles is the primary macroscopic indicator of successful pyrazine and unreacted halogenated precursor removal. If the product oils out instead of crystallizing, it indicates either too rapid cooling or insufficient HCl stabilization.

-

Melting Point: The pure hydrochloride salt should exhibit a sharp melting point (typically with decomposition). A depressed or broad melting range indicates trapped solvent (often ether) or residual organic impurities.

-

Chromatographic Purity (HPLC): Run on a C18 reverse-phase column using a buffered mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to prevent the peak tailing that is typical of secondary amines interacting with free silanols on the stationary phase .

References

- Title: Phenylethanolamine derivatives and acid addition salts thereof for enhancing the growth rate of meat-producing animals and improving the efficiency of feed utilization thereby Source: US Patent 4404222A URL

-

Title: tert-BUTYLAMINE HYDROCHLORIDE Source: Organic Syntheses, Coll. Vol. 3, p.148 (1955) URL: [Link]

-

Title: PHENACYLAMINE HYDROCHLORIDE Source: Organic Syntheses, Coll. Vol. 5, p.909 (1973) URL: [Link]

-

Title: PAPER CHROMATOGRAPHY OF SOME AMINE HYDROCHLORIDES AND ACETATES IN ACIDIC SOLVENT SYSTEMS Source: Canadian Journal of Chemistry, 40(11): 2146-2149 (1962) URL: [Link]

Preparation of 2-Isopropylamino-1-phenyl-ethanone hydrochloride standard solutions

An authoritative, self-validating protocol for the preparation and analytical qualification of 2-Isopropylamino-1-phenyl-ethanone hydrochloride (IPPE·HCl) standard solutions.

Executive Summary & Scope

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as N-isopropyl-N-phenacylamine hydrochloride) is a critical analytical standard utilized in pharmaceutical impurity profiling, synthetic intermediate tracking, and forensic toxicology. Because it is an

Physicochemical Profiling & Mechanistic Considerations

Before manipulating the standard, it is critical to understand its physicochemical properties to prevent degradation during storage and preparation.

Table 1: Physicochemical Properties of IPPE·HCl

| Property | Specification / Value |

|---|---|

| CAS Number | 38506-97-7 |

| IUPAC Name | 1-phenyl-2-[(propan-2-yl)amino]ethan-1-one hydrochloride |

| Molecular Formula | C₁₁H₁₅NO • HCl |

| Molecular Weight | 213.71 g/mol (Salt) / 177.25 g/mol (Free Base) |

| Assay Purity (HPLC) |

Data sourced from manufacturer product specifications[1].

Expertise & Experience: Mechanistic Insights into Experimental Choices

Standard operating procedures often fail because they treat all chemical standards identically. IPPE·HCl requires specific handling due to three dominant chemical mechanisms:

-

Suppression of Pyrazine Dimerization: As an

-amino ketone, the free base form of IPPE is highly susceptible to intermolecular self-condensation, yielding dihydropyrazine degradants. To prevent this, the standard must be maintained in its protonated state. We mandate the use of acidified solvents (e.g., 0.1% Formic Acid) to ensure the local pH remains well below the secondary amine's pKa, arresting nucleophilic attack by the amine lone pair. -

Avoidance of Hemiketal Formation: Primary alcohols (e.g., methanol, ethanol) act as nucleophiles that can attack the electrophilic ketone carbon of IPPE, forming hemiketals and eventually ketals over prolonged storage. To guarantee long-term stock stability, an aprotic solvent such as Acetonitrile (ACN) is strictly required.

-

Hygroscopicity Management: Hydrochloride salts often exhibit hygroscopic behavior. If the standard absorbs atmospheric moisture, gravimetric weighing will result in a positive mass error (weighing water rather than the analyte), leading to sub-potent standard solutions. Thermal equilibration in a desiccator prior to weighing is a non-negotiable prerequisite.

Workflow Visualization: Standard Preparation & Validation

Workflow for the gravimetric preparation and HPLC validation of IPPE·HCl standards.

Experimental Protocol: Gravimetric Preparation & Dilution

Phase 1: Equilibration and Weighing

-

Desiccation: Remove the sealed IPPE·HCl standard vial from cold storage (-20°C) and place it in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes. Causality: Opening a cold vial introduces atmospheric condensation, permanently compromising the purity and mass accuracy of the standard.

-

Gravimetric Measurement: Using an anti-static analytical microbalance (calibrated, d=0.01 mg), accurately weigh

mg of IPPE·HCl powder into a static-free weighing boat. -

Transfer: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of the diluent to ensure complete transfer.

Phase 2: Primary Stock Solution (1.0 mg/mL)

-

Diluent Addition: Add approximately 5 mL of Acetonitrile containing 0.1% Formic Acid (v/v) to the volumetric flask.

-

Dissolution: Sonicate the flask in a cool water bath for 2–3 minutes until complete visual dissolution is achieved.

-

Volume Adjustment: Allow the solution to return to room temperature (sonication generates heat, expanding the solvent). Dilute to the 10 mL mark with the diluent. Invert 10 times to homogenize.

-

Storage: Aliquot the 1.0 mg/mL stock into 1 mL amber glass vials with PTFE-lined septa. Store immediately at -20°C.

Phase 3: Working Solutions & Internal Standard (IS) Integration Perform serial dilutions using the same acidified aprotic diluent to construct a calibration curve.

-

Intermediate Stock: Dilute 100 µL of Primary Stock into 9.9 mL diluent

10 µg/mL. -

Calibration Levels: Prepare working standards at 10, 50, 100, 500, and 1000 ng/mL.

-

IS Spiking: Spike a stable-isotope labeled internal standard (e.g., IPPE-d7 or a structurally similar analog) into every working solution at a constant concentration (e.g., 100 ng/mL) to correct for matrix effects and injection variance.

Analytical Validation System (HPLC-UV/MS)

To establish trustworthiness, the prepared standard must be empirically validated against FDA Bioanalytical Method Validation guidelines[2]. A standard is not considered valid simply because it was weighed accurately; its chromatographic behavior must prove its integrity.

Table 2: Recommended Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UHPLC) |

| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |

| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5.0 min, hold for 1.0 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Detection (UV) | 240 nm (optimal for the acetophenone chromophore) |

| Detection (MS) | ESI+, MRM Mode, Precursor

Self-Validating Quality Control (QC)

Every analytical batch utilizing this standard must include a self-validating loop:

-

System Suitability Testing (SST): Prior to running samples, inject a blank followed by six consecutive injections of the 500 ng/mL working standard. The relative standard deviation (RSD) of the IPPE·HCl peak area must be

, and the retention time drift must be -

Bracketing Standards: Inject low (30 ng/mL), mid (400 ng/mL), and high (800 ng/mL) Quality Control (QC) samples at the beginning, middle, and end of the analytical sequence. The batch is only valid if

of the QC samples calculate within

References

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Retrieved from:[Link]

Sources

Application Note: Storage, Handling, and Experimental Protocols for 2-Isopropylamino-1-phenyl-ethanone Hydrochloride

Executive Summary

2-Isopropylamino-1-phenyl-ethanone hydrochloride (also known as 2-(isopropylamino)acetophenone hydrochloride) is a highly versatile α-amino ketone intermediate. It is predominantly utilized in the synthesis of complex heterocyclic compounds, including pyrroles and active pharmaceutical ingredients (APIs)[1]. While the hydrochloride salt form provides essential shelf stability, the reactive nature of the underlying α-amino ketone architecture demands rigorous handling protocols. This application note details the mechanistic rationale behind its storage requirements and provides a self-validating experimental workflow for its preparation and downstream use.

Physicochemical Properties

To establish a baseline for handling, the quantitative and physical data of the compound are summarized below.

| Property | Value / Description |

| Chemical Name | 2-(Isopropylamino)acetophenone hydrochloride |

| CAS Number | 38506-97-7 |

| Molecular Formula | C₁₁H₁₅NO · HCl |

| Molecular Weight | 213.71 g/mol |

| Purity Standard | ≥ 98% |

| Appearance | White to off-white crystalline powder |

| Storage Temperature | 2–8°C (Desiccated) |

Mechanistic Insights: Stability & Degradation Pathways

Understanding the causality behind storage conditions requires an analysis of the molecule's reactivity. As an α-amino ketone, the free base form contains both a nucleophilic secondary amine and an electrophilic carbonyl carbon.